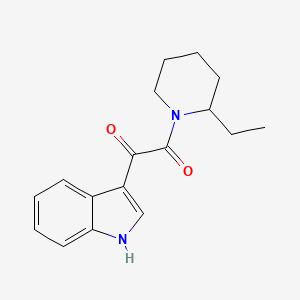
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and its derivatives show promise in the field of cancer treatment. A study synthesized various derivatives and evaluated their anticancer activity, finding moderate-to-potent antiproliferative activities against several cancer cell lines including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
Neuroprotective Agents
Compounds related to this compound have shown potential as neuroprotective agents. A study synthesized and screened derivatives for binding affinity to GluN2B-containing N-methyl-D-aspartate receptors. One compound exhibited significant binding affinity and antagonistic effects, suggesting potential use as neuroprotective agents (Gitto et al., 2014).
HIV-1 Attachment Inhibition
This compound has been studied as a potential inhibitor of HIV-1 attachment. Derivatives of this compound were explored for their ability to interfere with the interaction of the viral gp120 with the host cell receptor CD4, revealing the potential for HIV-1 treatment (Wang et al., 2009).
Chemical Characterization and Synthesis
Various studies have focused on the chemical characterization and synthesis of this compound and related compounds. These include research on their synthesis pathways, molecular structures, and crystal structures, providing foundational knowledge for further application in drug development and other fields (Percino et al., 2006).
Antimicrobial Activity
A novel series of derivatives of this compound were synthesized and showed high antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Ashok et al., 2015).
Optical and Photochemical Properties
Research has also been conducted on the optical and photochemical properties of compounds related to this compound. These studies provide insights into the potential use of these compounds in photochemical applications and materials science (Effenberger et al., 1991).
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-7-5-6-10-19(12)17(21)16(20)14-11-18-15-9-4-3-8-13(14)15/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBIAICPWTJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)

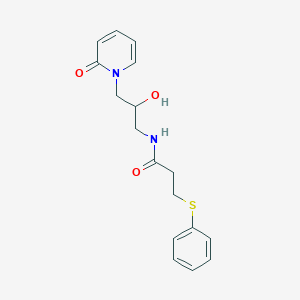
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)
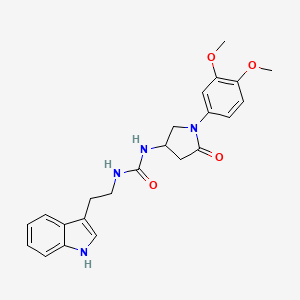
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2402238.png)
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)
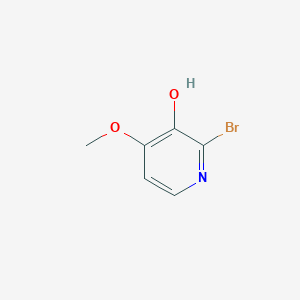

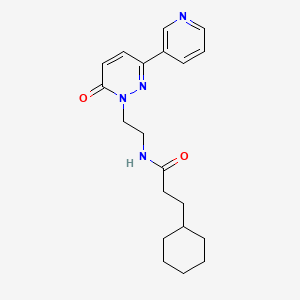
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)
